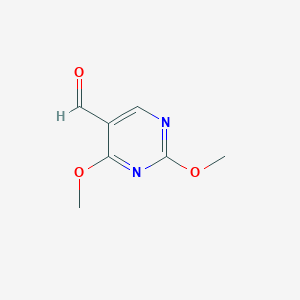

2,4-Dimethoxypyrimidine-5-carbaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTAWJHBACJZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344548 | |

| Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52606-02-7 | |

| Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxypyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyrimidine Scaffold

2,4-Dimethoxypyrimidine-5-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a fundamental building block in nucleic acids, and its derivatives are prominent in medicinal chemistry, exhibiting a broad spectrum of therapeutic applications.[1] The strategic placement of the methoxy and carbaldehyde functionalities on the pyrimidine ring provides synthetic handles for constructing complex molecular architectures. This guide offers a comprehensive exploration of the prevalent synthetic methodologies for this compound, with a focus on the underlying chemical principles and practical applications in drug discovery. The versatility of the pyrimidine scaffold has led to its incorporation in drugs for treating infections, cancer, and neurological disorders.[1]

Core Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[2][3][4] Pyrimidines, being electron-deficient, are generally not reactive towards electrophilic substitution. However, the presence of two electron-donating methoxy groups at the 2- and 4-positions sufficiently activates the C5 position for electrophilic attack.[5]

The Vilsmeier Reagent: The Electrophilic Formylating Agent

The key to the Vilsmeier-Haack reaction is the in-situ generation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This is typically formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[3][4]

Mechanism of Vilsmeier Reagent Formation:

-

The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃.

-

Chloride ion is eliminated, and subsequent rearrangement leads to the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

The Formylation of 2,4-Dimethoxypyrimidine

Once formed, the Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution reaction with 2,4-dimethoxypyrimidine.

Reaction Mechanism:

-

The electron-rich C5 position of 2,4-dimethoxypyrimidine attacks the electrophilic carbon of the Vilsmeier reagent.

-

This forms a cationic intermediate, which is stabilized by the methoxy groups.

-

Aromatization occurs through the loss of a proton from the C5 position.

-

The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final product, this compound.[3]

Caption: Mechanism of Vilsmeier-Haack formylation of 2,4-dimethoxypyrimidine.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is the most common, other strategies can be employed, often starting from more readily available pyrimidine precursors.

Synthesis from Uracil Derivatives

One multi-step approach begins with uracil, a naturally occurring pyrimidine base.

-

Formylation of Uracil: Uracil can be formylated at the 5-position to yield 2,4-dihydroxy-5-pyrimidinecarbaldehyde (5-formyluracil).[6] This can be achieved through various methods, including the Reimer-Tiemann reaction or by using a Vilsmeier-Haack type reaction with DMF and thionyl chloride.[6]

-

Chlorination: The hydroxyl groups at the 2- and 4-positions of 5-formyluracil are then converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) to give 2,4-dichloro-5-pyrimidinecarbaldehyde.[6]

-

Methoxylation: Finally, the chloro groups are displaced by methoxy groups through a nucleophilic aromatic substitution reaction with sodium methoxide (NaOMe) in methanol to afford the target molecule, this compound.

Caption: Synthetic pathway starting from Uracil.

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

Materials:

-

2,4-Dimethoxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethoxypyrimidine in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DMF | Acts as both solvent and reagent for Vilsmeier reagent formation. Must be anhydrous to prevent quenching of the reagents. |

| Temperature | 0 °C for addition, then 50-60 °C | Initial cooling controls the exothermic reaction of Vilsmeier reagent formation. Subsequent heating drives the formylation reaction to completion. |

| Workup | Quenching on ice and neutralization | The reaction is quenched with ice to hydrolyze the intermediate iminium salt. Neutralization with bicarbonate removes acidic byproducts. |

| Purification | Column Chromatography | Separates the desired product from unreacted starting material and any side products. |

Applications in Drug Development

The this compound scaffold is a valuable building block in the synthesis of various pharmaceutical agents. The aldehyde group can be readily transformed into other functional groups, allowing for the creation of diverse chemical libraries for drug screening. For instance, it can be a precursor for the synthesis of pyrimido[4,5-b]quinolines, which have shown antiproliferative activity.[7] Furthermore, pyrimidine derivatives are integral to many approved drugs, highlighting the importance of this heterocyclic core in medicinal chemistry.[1] The development of novel pyrimidine-based compounds continues to be an active area of research for various therapeutic targets.[8][9][10]

Conclusion

The synthesis of this compound is a well-established process, with the Vilsmeier-Haack reaction being the most efficient and direct method. Understanding the underlying mechanisms and experimental nuances is crucial for researchers in organic synthesis and drug discovery. The versatility of this key intermediate ensures its continued importance in the development of novel therapeutics.

References

-

Wikipedia. Pyrimidine. [Link]

- Google Patents.

-

RSC Advances. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. [Link]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

- Google Patents.

-

Quick Company. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. [Link]

- Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

NIH. INCORPORATION OF FORMATE-C14 INTO THE PYRIMIDINE MOIETY OF THIAMINE. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

ProQuest. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. [Link]

- Google Patents. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

-

PubMed. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

PubMed Central. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. [Link]

-

ResearchGate. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease | Request PDF. [Link]

-

PubMed. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. [Link]

-

MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 7. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]

- 8. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-dimethoxypyrimidine-5-carbaldehyde chemical properties

An In-Depth Technical Guide to 2,4-Dimethoxypyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Publication Date: January 8, 2026

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 52606-02-7), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, provides detailed, field-proven synthetic methodologies, explores its chemical reactivity, and discusses its applications as a key intermediate in the development of novel therapeutic agents and functional materials. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its use in the laboratory.

Introduction and Molecular Overview

This compound is a substituted pyrimidine, a class of nitrogen-containing heterocycles that forms the core scaffold of nucleobases like uracil, thymine, and cytosine.[1] The pyrimidine ring is a privileged structure in drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2]

The subject molecule is characterized by a pyrimidine ring substituted with two methoxy groups at the C2 and C4 positions and a carbaldehyde (formyl) group at the C5 position. The electron-donating methoxy groups activate the otherwise electron-deficient pyrimidine ring, influencing its reactivity. The aldehyde group serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations. These structural features make this compound a valuable intermediate for synthesizing more complex molecules with potential therapeutic or material applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. The key properties of this compound are summarized below.

Physical and Chemical Properties

The compound is typically supplied as a white crystalline solid with a melting point of 114-115°C.[3] It should be stored under controlled conditions to ensure stability.

| Property | Value | Reference(s) |

| CAS Number | 52606-02-7 | [3][4] |

| Molecular Formula | C₇H₈N₂O₃ | [3][4] |

| Molecular Weight | 168.15 g/mol | [3][4] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 114-115 °C | [3] |

| Boiling Point | 330.7 °C at 760 mmHg | [3] |

| Density | 1.24 g/cm³ | [3] |

| Flash Point | 153.8 °C | [3] |

| Storage Conditions | -20°C or 2-8°C, inert atmosphere | [3] |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Features |

| ¹H NMR | ~9.9 ppm (s, 1H, -CHO), ~8.8 ppm (s, 1H, C6-H), ~4.1 ppm (s, 3H, OCH₃), ~4.0 ppm (s, 3H, OCH₃) |

| ¹³C NMR | ~188 ppm (CHO), ~170 ppm (C2), ~165 ppm (C4), ~160 ppm (C6), ~110 ppm (C5), ~55 ppm (OCH₃), ~54 ppm (OCH₃) |

| FT-IR (KBr) | ~2950 cm⁻¹ (C-H stretch, Me), ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde), ~1680 cm⁻¹ (C=O stretch, aldehyde), ~1580, 1450 cm⁻¹ (C=C, C=N stretch, ring) |

| Mass Spec (EI) | M⁺ peak at m/z = 168 |

Rationale for Predictions: The aldehyde proton is expected to be significantly downfield due to the electronegativity of the oxygen and magnetic anisotropy.[2] The C6 proton is on an electron-deficient aromatic ring, placing it downfield. The methoxy protons will appear as sharp singlets. In the ¹³C NMR, the carbonyl carbon is the most downfield signal.[7] The IR spectrum will be dominated by a strong carbonyl stretch from the aldehyde.[8]

Synthesis Methodologies

The synthesis of this compound is not commonly detailed in a single procedure. However, a robust and logical pathway can be constructed from well-established transformations in heterocyclic chemistry, starting from the readily available precursor, uracil. The proposed three-step synthesis involves chlorination, methoxylation, and finally, formylation.

Overall Synthetic Workflow

The workflow is designed to first build the stable 2,4-dimethoxypyrimidine core, which is then functionalized at the C5 position.

Caption: Proposed three-step synthesis of the target compound from uracil.

Detailed Experimental Protocols

Causality: Uracil exists in a stable lactam-lactim tautomerism. Treatment with a strong chlorinating and dehydrating agent like phosphorus oxychloride (POCl₃) is a standard method to convert the hydroxyl (enol) tautomers to the corresponding chloro derivatives, driving the formation of the aromatic pyrimidine ring.[9]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (1.0 eq) and N,N-dimethylaniline (1.1 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) to the flask at 0 °C.

-

Slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it cautiously onto crushed ice.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine, which can be purified by vacuum distillation or column chromatography.

Causality: The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SₙAr). Sodium methoxide (NaOMe) provides a strong nucleophile (MeO⁻) that readily displaces the chlorides to form the desired dimethoxy product.[10]

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.2 eq) in anhydrous methanol (MeOH) under an inert atmosphere (N₂ or Ar).

-

To this solution, add 2,4-dichloropyrimidine (1.0 eq) dissolved in a minimal amount of anhydrous methanol.

-

Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2,4-dimethoxypyrimidine, which can be purified by chromatography.

Causality: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[11] The methoxy groups on the pyrimidine ring provide sufficient electron density to facilitate electrophilic substitution at the C5 position. The reaction of POCl₃ with dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent (a chloromethyliminium salt), which attacks the ring.[12]

-

In a flame-dried, three-neck flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

-

Slowly add POCl₃ (1.2 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.

-

Add a solution of 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature and carefully pour it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to hydrolyze the intermediate iminium salt and neutralize the acid.

-

Stir the mixture until the product precipitates as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound. Recrystallization from ethanol or isopropanol may be performed for further purification.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as a gateway for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Caption: Major reaction pathways for derivatizing the aldehyde group.

Wittig Olefination

The aldehyde readily undergoes Wittig olefination to form 5-alkenyl pyrimidine derivatives. This reaction is crucial for introducing vinyl linkages, which can act as spacers or reactive groups in larger molecules.[13][14]

-

Protocol: To a solution of the appropriate phosphonium ylide (generated from a phosphonium salt and a strong base like n-BuLi) in an anhydrous solvent like THF, a solution of this compound is added at low temperature. The reaction is allowed to warm to room temperature, yielding the 5-alkenyl product after aqueous workup and purification.

Reductive Amination

This is one of the most powerful methods for introducing amine functionalities. The aldehyde first reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure provides a high-yield route to 5-(aminomethyl)pyrimidines, which are common substructures in bioactive compounds.

Condensation Reactions

The aldehyde can act as an electrophile in condensation reactions with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or Claisen-Schmidt type reactions. These reactions are fundamental for building molecular complexity and forming new heterocyclic rings fused to the pyrimidine core, as seen in the synthesis of pyrimido[4,5-b]quinolines.[15]

Applications in Research and Development

The 2,4-dimethoxypyrimidine scaffold is a key component in a variety of compounds with demonstrated biological activity. The 5-carbaldehyde derivative is a strategic intermediate for accessing these classes of molecules.

-

Antiproliferative Agents: The core structure is present in novel tetrahydropyrimido[4,5-b]quinolines that have shown good antiproliferative activity against human tumor cell lines.[15] The aldehyde is a key synthon for building the quinoline portion of the molecule through multicomponent reactions.

-

Drug Discovery Intermediate: Pyrimidine aldehydes are versatile precursors in medicinal chemistry. They can be elaborated into a wide range of functional groups to explore structure-activity relationships (SAR) for various biological targets, such as kinases, polymerases, and other enzymes.

-

Materials Science: While less explored for this specific aldehyde, the related 2,4-dimethoxypyrimidine-5-boronic acid is used in Suzuki couplings to create photochromic materials.[16] This suggests that the aldehyde could be converted (e.g., to a halide or boronic ester) to serve as a precursor for functional organic materials used in molecular switches or data storage.

Safety and Handling

While specific toxicology data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.[3] General safety precautions for analogous aromatic aldehydes should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] For long-term stability, storage at -20°C under an inert atmosphere is recommended.[3]

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

References

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Coutouli-Argyropoulou, E., & Zachariadou, C. (2005).

-

Supplementary Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Patil, P. G., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3591.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dimethoxypyrimidine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 5-Substituted Uracils and 2,4-Dimethoxypyrimidines by Wittig Olefination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Shashidhar, M. A., et al. (1987). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Journal of Physics B, 61(4), 366-371.

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

Kumar, D., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(47), 30567-30577. Retrieved from [Link]

- Postigo, A., & Ferreri, C. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

- Tauraitė, D., et al. (2017). Synthesis of novel derivatives of 5-carboxyuracil. Chemija, 28(2), 121-128.

-

SpectraBase. (n.d.). 2,4-Dimethoxypyrimidine - 1H NMR. Retrieved from [Link]

-

Supporting Information for: Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). American Chemical Society. Retrieved from [Link]

- Sharma, S. N., & Singh, C. P. (2001). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 13(2), 527-532.

Sources

- 1. growingscience.com [growingscience.com]

- 2. rsc.org [rsc.org]

- 3. echemi.com [echemi.com]

- 4. CAS 52606-02-7 | this compound - Synblock [synblock.com]

- 5. 2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. ias.ac.in [ias.ac.in]

- 9. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 5-Substituted Uracils and 2,4-Dimethoxypyrimidines by Wittig Olefination. | Semantic Scholar [semanticscholar.org]

- 15. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]

- 16. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 2,4-dimethoxypyrimidine-5-carbaldehyde (CAS: 52606-02-7): A Cornerstone Intermediate in Medicinal Chemistry

Foreword: The Unassuming Architect of Complex Therapeutics

In the intricate world of drug discovery and development, the value of a chemical entity is often measured not by its own therapeutic activity, but by its potential to serve as a versatile scaffold for constructing complex, life-saving molecules. 2,4-dimethoxypyrimidine-5-carbaldehyde, a seemingly modest heterocyclic aldehyde, is a quintessential example of such a cornerstone intermediate. Its strategic placement of functional groups—an electrophilic aldehyde and an electron-rich, nucleophilically activatable pyrimidine core—renders it an invaluable building block for medicinal chemists. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the creation of potent therapeutics, most notably the antifolate cancer drug, Pemetrexed. For the discerning researcher and drug development professional, understanding the nuances of this molecule is key to unlocking new synthetic pathways and therapeutic possibilities.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. This compound is typically a white to off-white crystalline solid, whose stability and handling characteristics are critical for reproducible experimental outcomes.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52606-02-7 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1][4] |

| Molecular Weight | 168.15 g/mol | [1][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 114-115 °C | [1] |

| Boiling Point | 330.7 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.24 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate. | |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended long-term storage at -20°C. | [1][3] |

Analytical Characterization:

While specific spectral data must be acquired for each batch, the structural features of this compound give rise to a predictable analytical profile:

-

¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm). Two distinct singlets for the two methoxy groups (OCH₃) would appear around δ 3.9-4.2 ppm, and a singlet for the C6-proton on the pyrimidine ring would be observed around δ 8.5-9.0 ppm.

-

¹³C NMR: The aldehyde carbon (C=O) will produce a signal around δ 185-195 ppm. The carbons of the pyrimidine ring and the methoxy groups will appear in their characteristic regions.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be prominent, typically in the range of 1680-1710 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 168.05, consistent with its exact mass.[1]

Several commercial suppliers offer detailed analytical data, including NMR and HPLC spectra, which should be consulted for batch-specific confirmation of identity and purity.[3]

Part 2: Synthesis and Mechanistic Insights: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7]

Expertise & Causality: Why the Vilsmeier-Haack Reaction?

The choice of the Vilsmeier-Haack reaction is a deliberate one, grounded in the electronic nature of the starting material, 2,4-dimethoxypyrimidine.[8] The two methoxy groups at the C2 and C4 positions are strong electron-donating groups. Through resonance, they significantly increase the electron density of the pyrimidine ring, particularly at the C5 position. This heightened nucleophilicity makes the C5 carbon highly susceptible to attack by a weak electrophile. The Vilsmeier reagent, a chloromethyliminium salt, is precisely such an electrophile—potent enough to react with activated rings but generally not with deactivated ones.[5] This inherent selectivity makes the reaction clean and high-yielding for this specific transformation.

Sources

- 1. echemi.com [echemi.com]

- 2. cn.canbipharm.com [cn.canbipharm.com]

- 3. 52606-02-7|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 52606-02-7 | this compound - Synblock [synblock.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. 2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2,4-dimethoxypyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2,4-dimethoxypyrimidine-5-carbaldehyde (CAS 52606-02-7).[1][2][3] As a key synthetic intermediate in medicinal and materials chemistry, a thorough understanding of its spectral profile is paramount for reaction monitoring, quality control, and structural verification.[4][5] Due to a lack of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable and detailed predicted spectral dataset. This guide is intended for researchers, chemists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and field-proven experimental protocols for its acquisition.

Molecular Structure and Analysis

This compound possesses a core pyrimidine ring substituted with two electron-donating methoxy groups at the C2 and C4 positions and a strongly electron-withdrawing carbaldehyde (formyl) group at the C5 position. This substitution pattern dictates the electronic environment of each atom and, consequently, its unique spectroscopic signature.

Caption: Molecular structure with atom numbering for spectral assignment.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the proton framework of a molecule. The predicted spectrum of this compound is expected to show four distinct signals, each corresponding to a unique proton environment.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde H (CHO) |

| ~8.5 - 8.7 | Singlet (s) | 1H | Pyrimidine H6 |

| ~4.1 - 4.2 | Singlet (s) | 3H | Methoxy H (C4-OCH₃) |

| ~4.0 - 4.1 | Singlet (s) | 3H | Methoxy H (C2-OCH₃) |

Expert Interpretation and Rationale

The chemical shifts are predicted based on the inductive and resonance effects of the substituents.

-

Aldehyde Proton (~9.9 - 10.1 ppm): The proton of the aldehyde group is expected to be the most deshielded. This is due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond. This signal will appear as a sharp singlet as there are no adjacent protons within a three-bond coupling distance.

-

Pyrimidine H6 Proton (~8.5 - 8.7 ppm): This lone proton on the pyrimidine ring is significantly downfield. Its chemical shift is influenced by the electronegativity of the two adjacent nitrogen atoms and the strong electron-withdrawing effect of the aldehyde group at C5. The methoxy groups at C2 and C4 provide some shielding through resonance, but the net effect results in a downfield shift. It appears as a singlet due to the absence of neighboring protons.

-

Methoxy Protons (~4.0 - 4.2 ppm): The two methoxy groups are in different chemical environments, although their shifts are expected to be very similar and may even overlap. The C4-OCH₃ is predicted to be slightly further downfield than the C2-OCH₃ due to the closer proximity to the C5-aldehyde group. Both will appear as sharp singlets, each integrating to 3 protons.

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[6]

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 190 | C=O | Aldehyde carbonyl carbon, strongly deshielded. |

| ~170 - 175 | C2 | Attached to N and O, deshielded. |

| ~165 - 170 | C4 | Attached to N and O, deshielded. |

| ~155 - 160 | C6 | Aromatic C-H, influenced by adjacent N and C5-CHO. |

| ~110 - 115 | C5 | Point of attachment for the aldehyde, shielded relative to other ring carbons. |

| ~55 - 60 | C4-OCH₃ | Typical range for methoxy carbons. |

| ~54 - 58 | C2-OCH₃ | Typical range for methoxy carbons, similar to C4-OCH₃. |

Expert Interpretation and Rationale

-

Carbonyl Carbon (~185 - 190 ppm): The aldehyde carbonyl carbon is the most downfield signal, which is characteristic of this functional group.

-

Pyrimidine Ring Carbons (C2, C4, C6): The carbons directly bonded to electronegative nitrogen and oxygen atoms (C2 and C4) are significantly deshielded and appear at the downfield end of the aromatic region. C6, being adjacent to a nitrogen atom and the C5-substituent, is also downfield.

-

Pyrimidine C5 (~110 - 115 ppm): This carbon, to which the aldehyde is attached, is expected to be the most upfield of the ring carbons.

-

Methoxy Carbons (~54 - 60 ppm): The two methoxy carbons are expected in their typical region. As with their proton signals, they will have very similar chemical shifts.

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 or 125 MHz).

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to produce singlets for all carbon signals.

-

Typical parameters: spectral width of ~220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required.

-

-

Data Processing:

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~2820 and ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1680 - 1700 | C=O Stretch | Aromatic Aldehyde |

| ~1580 - 1620 | C=N and C=C Stretch | Pyrimidine Ring |

| ~1400 - 1500 | C-H Bending | Methyl |

| ~1250 and ~1050 | C-O Stretch | Methoxy (Aryl-O-CH₃) |

Expert Interpretation and Rationale

-

Aldehyde Group: The most diagnostic peaks for the aldehyde are the C=O stretch and the C-H stretches. The C=O stretch is expected to be a strong, sharp band around 1680-1700 cm⁻¹, its position influenced by conjugation with the pyrimidine ring. The aldehydic C-H stretch typically appears as a pair of medium-intensity bands (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Pyrimidine Ring: The stretching vibrations of the C=N and C=C bonds within the aromatic ring will give rise to a series of bands in the 1580-1620 cm⁻¹ region.[7]

-

Methoxy Groups: The C-O stretching vibrations of the aryl ether linkages are expected to produce strong bands. The asymmetric stretch typically appears around 1250 cm⁻¹ and the symmetric stretch around 1050 cm⁻¹.

Standard Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₇H₈N₂O₃

-

Molecular Weight: 168.15 g/mol [2]

-

Predicted Molecular Ion (M⁺˙): m/z = 168 (for EI) or [M+H]⁺: m/z = 169 (for ESI)

-

Key Predicted Fragments:

-

m/z = 153: [M-CH₃]⁺˙ (Loss of a methyl radical from a methoxy group)

-

m/z = 139: [M-CHO]⁺ (Loss of the formyl radical)

-

m/z = 137: [M-OCH₃]⁺ (Loss of a methoxy radical)

-

m/z = 111: [M-CHO-CO]⁺ (Subsequent loss of carbon monoxide)

-

Expert Interpretation and Rationale

The fragmentation pathway is dictated by the stability of the resulting ions and neutral losses. The molecular ion at m/z 168 is expected to be reasonably intense. Common fragmentation pathways for this structure would involve the loss of radicals from the substituent groups. The loss of a methyl radical (15 amu) to give an ion at m/z 153, or the loss of a methoxy radical (31 amu) to give an ion at m/z 137 are highly probable. Another characteristic fragmentation would be the loss of the formyl radical (29 amu) to yield a stable pyrimidine cation at m/z 139.

Caption: A plausible fragmentation pathway for this compound under ESI-MS conditions.

Standard Experimental Protocol for Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass measurement.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode.

-

Set appropriate source parameters (e.g., capillary voltage, gas flow, temperature).

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the [M+H]⁺ ion and other significant fragment ions.

-

Use the high-resolution data to confirm the elemental composition of the parent ion and its fragments.

-

Conclusion

This guide presents a detailed, predictive spectroscopic profile of this compound. The expected ¹H and ¹³C NMR, IR, and MS data have been rationalized based on fundamental chemical principles and comparison with related structures. The provided protocols offer a standardized approach for researchers to acquire experimental data, which can then be validated against the predictions outlined herein. This comprehensive analysis serves as a valuable resource for any scientist working with this important heterocyclic compound.

References

- (Reference to a relevant synthetic or application paper for pyrimidine derivatives, if available

- (Reference to a general spectroscopy textbook or d

- (Additional citations

-

Synblock. (n.d.). CAS 52606-02-7 | this compound. Retrieved from Synblock website.[1]

-

Echemi. (n.d.). Buy this compound from Conier Chem&Pharma Limited. Retrieved from Echemi website.[2]

-

ChemicalBook. (n.d.). 5-FORMYL-2,4-DIMETHOXYPYRIMIDINE | 52606-02-7. Retrieved from ChemicalBook website.[3]

-

United States Biological. (n.d.). 5-Formyl-2,4-dimethoxypyrimidine CAS 52606-02-7. Retrieved from United States Biological website.[4]

-

Frontier Specialty Chemicals. (n.d.). 2,4-Dimethoxy-5-formylpyrimidine. Retrieved from Frontier Specialty Chemicals website.[5]

-

RSC Publishing. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances.[6]

-

S. Rangappa, C. S. Ananda Kumar, M. P. Sadashiva & D. S. Mahadev Prasad. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences.[7]

Sources

- 1. CAS 52606-02-7 | this compound - Synblock [synblock.com]

- 2. echemi.com [echemi.com]

- 3. 5-FORMYL-2,4-DIMETHOXYPYRIMIDINE | 52606-02-7 [amp.chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. 2,4-Dimethoxy-5-formylpyrimidine | [frontierspecialtychemicals.com]

- 6. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]

- 7. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to 2,4-dimethoxypyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethoxypyrimidine-5-carbaldehyde, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its structural and chemical properties, explore its synthesis via the Vilsmeier-Haack reaction, and present a detailed, field-proven experimental protocol. Furthermore, this guide will illuminate the compound's critical role as a precursor in the synthesis of advanced functional materials and complex pharmaceutical agents, including intermediates for targeted cancer therapies like Dasatinib. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for laboratory applications.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA.[1] Its inherent biological significance and versatile chemical reactivity have made pyrimidine derivatives a focal point of drug discovery. These scaffolds are prevalent in a wide array of therapeutics, including antimicrobial, antiviral, and anticancer agents.[1] this compound (Figure 1) emerges as a particularly valuable intermediate. The strategic placement of the methoxy groups at the C2 and C4 positions activates the pyrimidine ring, while the aldehyde functionality at the C5 position serves as a versatile chemical handle for extensive molecular elaboration. This unique combination of features allows for the construction of complex, multi-substituted heterocyclic systems with significant pharmacological potential.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and development.

| Property | Value | Source |

| IUPAC Name | This compound | Internal Verification |

| Synonyms | 2,4-Dimethoxy-5-formylpyrimidine, 5-Formyl-2,4-dimethoxypyrimidine | [2] |

| CAS Number | 52606-02-7 | [2] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2][3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 114-115 °C | [3] |

| Boiling Point | 330.7 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in common organic solvents | General Knowledge |

| Storage | Store at -20°C, sealed and dry | [2][3] |

Table 1: Key identifiers and physicochemical properties of this compound.

Synthesis and Mechanism: The Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

Causality of the Reaction Choice

The Vilsmeier-Haack reaction is ideally suited for this synthesis due to several factors:

-

Substrate Reactivity: The starting material, 2,4-dimethoxypyrimidine, is an electron-rich heterocycle.[6] The two methoxy groups are electron-donating, which activates the pyrimidine ring towards electrophilic substitution.

-

Regioselectivity: The formylation occurs specifically at the C5 position, which is electronically favored and less sterically hindered.

-

Mild Conditions: The reaction proceeds under relatively mild conditions, which helps to prevent decomposition of the starting material and product.

-

Reagent Availability: The reagents, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are common, inexpensive laboratory chemicals.[7]

Reaction Mechanism

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[8][9] This is the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring of 2,4-dimethoxypyrimidine attacks the Vilsmeier reagent. This is followed by the elimination of a proton to restore aromaticity, forming an iminium salt intermediate.

-

Hydrolysis: The reaction mixture is then subjected to an aqueous workup, which hydrolyzes the iminium salt to yield the final aldehyde product, this compound.[4][8]

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials and Reagents

-

2,4-Dimethoxypyrimidine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Step-by-Step Procedure

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality: This slow addition is critical to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous DCM.

-

Add the solution of 2,4-dimethoxypyrimidine to the freshly prepared Vilsmeier reagent at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot indicates reaction completion.

-

-

Workup and Isolation:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. Causality: This step quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde.

-

Neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a white crystalline solid.[3]

-

Validation: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Caption: Experimental workflow for the synthesis.

Applications in Drug Discovery and Materials Science

The utility of this compound stems from its role as a versatile intermediate.

Intermediate in Pharmaceutical Synthesis

This aldehyde is a key building block for more complex heterocyclic systems. While not a direct precursor to Dasatinib, it is structurally related to intermediates used in its synthesis and the synthesis of other kinase inhibitors.[10][11][12][13] The pyrimidine core is a common feature in many kinase inhibitors, and the aldehyde group provides a reactive site for building out the rest of the molecule, for example, through reductive amination or condensation reactions to form thiazole rings, which are also present in Dasatinib.[10][11]

Precursor for Functional Materials

The electron-withdrawing nature of the pyrimidine ring makes this compound and its derivatives interesting for materials science. For example, the related 2,4-dimethoxypyrimidine-5-boronic acid is used to synthesize photochromic diarylethenes.[14] These materials can reversibly change color upon exposure to light and have potential applications in optical data storage and molecular switches.[14] The aldehyde can be converted to a boronic acid, linking this compound to such advanced applications.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in both pharmaceutical development and materials science. Its straightforward and high-yield synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, makes it an invaluable precursor for constructing complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this important heterocyclic building block in their scientific endeavors.

References

-

Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances. (2022-10-25). Available from: [Link].

- Process and intermediates for the preparation of dasatinib. European Patent Office - EP 2918584 A1. (2015-03-03).

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link].

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available from: [Link].

- Synthesis process of dasatinib and intermediate thereof. Google Patents - EP2532662B1.

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link].

-

Vilsmeier–Haack reaction. Wikipedia. Available from: [Link].

-

synthesis process of dasatinib and intermediate thereof. Justia Patents. (2013-01-31). Available from: [Link].

-

2,4-Dimethoxypyrimidine. PubChem. Available from: [Link].

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. Available from: [Link].

-

Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing). Available from: [Link].

- Synthesis process of dasatinib and intermediate thereof. Google Patents - US20130030177A1.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. Available from: [Link].

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. Available from: [Link].

- Process and intermediates for the preparation of dasatinib. Google Patents - EP2918584A1.

-

2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. PubChem. Available from: [Link].

-

The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. Semantic Scholar. Available from: [Link].

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. (2024-08-07). Available from: [Link].

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available from: [Link].

- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents - CN110903250B.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 52606-02-7 | this compound - Synblock [synblock.com]

- 3. echemi.com [echemi.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. 2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,4-dimethoxypyrimidine-5-carbaldehyde: Core Starting Materials and Synthetic Strategies

Introduction

2,4-dimethoxypyrimidine-5-carbaldehyde is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and functional materials. Its strategic importance lies in the versatile reactivity of the aldehyde group and the inherent electronic properties of the dimethoxypyrimidine scaffold, a common motif in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic routes to this valuable building block, with a focus on the selection of starting materials and the rationale behind the chosen experimental conditions. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles and provides detailed, field-proven protocols to ensure reproducible and efficient synthesis.

Synthetic Landscape: A Tale of Two Pathways

The synthesis of this compound can be broadly approached via two distinct and reliable strategies. The first is a multi-step synthesis commencing from the readily available and economical starting material, uracil. This pathway proceeds through key intermediates such as 2,4-dihydroxy-5-pyrimidinecarboxaldehyde and 2,4-dichloro-5-pyrimidinecarboxaldehyde. The second, more direct approach, involves the formylation of 2,4-dimethoxypyrimidine, an electron-rich heterocyclic system amenable to electrophilic substitution. The choice between these pathways often depends on factors such as the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.

Strategy 1: Multi-Step Synthesis from Uracil

This robust and well-documented synthetic route offers a cost-effective solution for the large-scale production of this compound. The overall transformation is depicted in the workflow below.

Caption: Multi-step synthesis pathway from Uracil.

Part 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde from Uracil

The initial step involves the introduction of a formyl group or a precursor at the 5-position of the uracil ring. Two common methods are presented below.

Method A: Hydroxymethylation followed by Oxidation

This classical approach involves the initial formation of 5-hydroxymethyluracil, which is subsequently oxidized to the desired aldehyde.

Experimental Protocol:

-

Hydroxymethylation: In a round-bottom flask, suspend uracil (1.0 eq) in water containing barium hydroxide octahydrate (0.5 eq).[1]

-

Slowly add a 37% formaldehyde solution (2.0 eq) to the suspension.[1]

-

Reflux the mixture with stirring for 30 minutes, during which the uracil should dissolve.[1]

-

Allow the reaction to stand at room temperature overnight.[1]

-

Introduce carbon dioxide gas to precipitate barium carbonate.[1]

-

Filter the mixture and evaporate the aqueous phase to obtain a viscous residue.[1]

-

Reflux the residue with 70% ethanol for 2 hours, then cool in a refrigerator for 4 hours to precipitate 5-hydroxymethyluracil.[1]

-

Oxidation: To a suspension of 5-hydroxymethyluracil (1.0 eq) in chloroform, add manganese dioxide (5.0 eq).[1]

-

Heat the mixture to reflux for 10 hours.[1]

-

Filter the hot reaction mixture and wash the filter cake with hot chloroform.[1]

-

Combine the chloroform filtrates and evaporate the solvent to yield crude 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.[1]

Method B: Vilsmeier-Haack Formylation of Uracil

A more direct formylation of uracil can be achieved using a Vilsmeier-Haack type reaction.

Experimental Protocol:

-

In a reaction vessel, add uracil (1.0 eq) to dimethylformamide (DMF) (1.5-3.0 eq).[2]

-

Control the temperature below 40 °C and slowly add thionyl chloride (2.0-4.0 eq) dropwise.[2]

-

After the addition is complete, maintain the temperature between 35 and 40 °C and monitor the reaction by HPLC until the uracil is completely consumed (typically 8-12 hours).[2]

-

Cool the reaction mixture to room temperature and pour it into water to precipitate 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.[2]

| Parameter | Method A | Method B |

| Starting Material | Uracil | Uracil |

| Key Reagents | Formaldehyde, Ba(OH)₂, MnO₂ | DMF, Thionyl Chloride |

| Reaction Steps | 2 | 1 |

| Reported Yield | ~73% (for 5-hydroxymethyluracil) | High |

Part 2: Chlorination to 2,4-Dichloro-5-pyrimidinecarboxaldehyde

The dihydroxy intermediate is then converted to the more reactive dichloro derivative using a strong chlorinating agent.

Experimental Protocol:

-

To a flask, add 2,4-dihydroxy-5-pyrimidinecarboxaldehyde (1.0 eq) and phosphorus oxychloride (POCl₃) (3.0-6.0 eq).[1][2]

-

After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.[1]

-

Carefully pour the residue into a mixture of ice and water with vigorous stirring.[1]

-

Extract the aqueous mixture with ethyl acetate.[1]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-5-pyrimidinecarboxaldehyde.[1]

Part 3: Methoxylation to this compound

The final step involves the nucleophilic substitution of the chlorine atoms with methoxy groups.

Experimental Protocol:

-

Prepare a solution of sodium methoxide in methanol.

-

To a cooled solution of 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.0 eq) in an appropriate solvent (e.g., methanol or an inert solvent), add the sodium methoxide solution (2.2 eq) dropwise, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Strategy 2: Direct Formylation of 2,4-Dimethoxypyrimidine

This approach offers a more convergent synthesis, directly introducing the formyl group onto the pre-formed 2,4-dimethoxypyrimidine ring system. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a powerful and well-established protocol for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

Caption: Direct formylation via the Vilsmeier-Haack reaction.

Causality Behind the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds via the in-situ formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically DMF) with phosphorus oxychloride.[5] This electrophile then attacks the electron-rich 5-position of the 2,4-dimethoxypyrimidine ring. The methoxy groups at the 2- and 4-positions are strongly electron-donating, thereby activating the pyrimidine ring towards electrophilic aromatic substitution. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[5]

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel and a condenser, cool phosphorus oxychloride (POCl₃) (1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) to 0 °C.

-

Slowly add dimethylformamide (DMF) (1.2 eq) dropwise to the cooled POCl₃ solution, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 2,4-dimethoxypyrimidine (1.0 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

| Parameter | Strategy 1 | Strategy 2 |

| Starting Material | Uracil | 2,4-Dimethoxypyrimidine |

| Number of Steps | 3 | 1 |

| Atom Economy | Lower | Higher |

| Key Reagents | Formaldehyde, MnO₂, POCl₃, NaOMe | POCl₃, DMF |

| Overall Yield | Moderate | Good to Excellent |

Conclusion

The synthesis of this compound is a well-trodden path in synthetic organic chemistry, with established and reliable protocols. The choice of starting material and synthetic strategy will ultimately be dictated by project-specific considerations, including cost, scale, and available resources. The multi-step synthesis from uracil is a cost-effective route suitable for large-scale production, while the direct Vilsmeier-Haack formylation of 2,4-dimethoxypyrimidine offers a more convergent and efficient pathway for laboratory-scale synthesis. Both routes provide access to this valuable intermediate, which will undoubtedly continue to play a crucial role in the development of novel pharmaceuticals and functional materials.

References

- Google Patents. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

-

RSC Publishing. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. Available from: [Link]

-

International Journal of Pharmaceutical Archive. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Strategic Overview: The Significance of Pyrimidine Formylation

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 2,4-Dimethoxypyrimidine

This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of 2,4-dimethoxypyrimidine, a cornerstone reaction for the synthesis of 5-formyl-2,4-dimethoxypyrimidine. This key intermediate is pivotal in the development of various bioactive molecules and nucleoside analogues. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a field-proven experimental protocol, and detailed characterization data.

The pyrimidine scaffold is a fundamental component of nucleic acids and numerous pharmacologically active compounds. The introduction of a formyl (-CHO) group onto the pyrimidine ring via electrophilic substitution is a powerful strategy for further molecular elaboration. However, the inherent π-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it resistant to attack by electrophiles.[1][2]

To overcome this electronic barrier, the ring must be "activated" by electron-donating substituents. In the case of 2,4-dimethoxypyrimidine, the two methoxy groups at the C2 and C4 positions provide the necessary electronic enrichment. These groups, through their positive mesomeric effect, increase the electron density of the ring, particularly at the C5 position, making it susceptible to electrophilic attack by a weak electrophile like the Vilsmeier reagent.[2] The resulting product, 5-formyl-2,4-dimethoxypyrimidine, is a versatile precursor for a variety of synthetic transformations, including Knoevenagel condensations and the synthesis of modified nucleosides.[3]

The Reaction Mechanism: A Stepwise Causal Analysis

The Vilsmeier-Haack reaction is a two-part process: the formation of the electrophile (the Vilsmeier reagent) and the subsequent electrophilic aromatic substitution.[4][5]

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloromethyleniminium ion, commonly known as the Vilsmeier reagent .[5][6] This iminium ion is the active formylating agent in the reaction.

Electrophilic Attack and Formylation

The electron-rich C5 position of 2,4-dimethoxypyrimidine attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the pyrimidine ring and forms a cationic intermediate, often referred to as a sigma complex. The aromaticity is then restored by the loss of the proton at the C5 position. The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous work-up. The addition of water and subsequent elimination of dimethylamine yields the final product, 5-formyl-2,4-dimethoxypyrimidine.[7][8]

Caption: Reaction mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: A Validated Methodology

This protocol is a robust procedure adapted from established methods for the formylation of activated pyrimidine systems.[9] It is designed to be self-validating through careful control of reaction parameters.

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2,4-Dimethoxypyrimidine | ≥97% | Standard Supplier | Ensure dryness. |

| Phosphorus oxychloride (POCl₃) | ≥99% | Standard Supplier | Highly corrosive and moisture-sensitive. Handle under inert atmosphere. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Use anhydrous grade to prevent premature Vilsmeier reagent quenching. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Reaction solvent. |

| Sodium Acetate (NaOAc) | Anhydrous | Standard Supplier | Used during work-up to neutralize acid. |

| Crushed Ice/Deionized Water | N/A | In-house | For reaction quenching and work-up. |

| Standard Glassware | N/A | N/A | Flame-dried before use. |

| Magnetic Stirrer/Stir Bar | N/A | N/A | |

| Inert Atmosphere Setup | N/A | N/A | Nitrogen or Argon. |

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white salt indicates the generation of the Vilsmeier reagent.

-